molecular formula C12H16ClN3O B14794840 (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Cat. No.: B14794840
M. Wt: 253.73 g/mol
InChI Key: YUEKVTVGEZSGNJ-UHFFFAOYSA-N
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Description

®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a pyrrolidine derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the pyrrolidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in medicinal chemistry and drug discovery.

Biology

The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of quinazolinone, including ®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride, are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme’s activity by binding to its active site or alter receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Pyrrolidine Derivatives: Compounds such as 1-benzylpyrrolidine and 3-pyrrolidinylmethanol.

Uniqueness

®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is unique due to its specific combination of the quinazolinone core and the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1,4-dihydroquinazolin-2-one;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H

InChI Key

YUEKVTVGEZSGNJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl

Origin of Product

United States

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